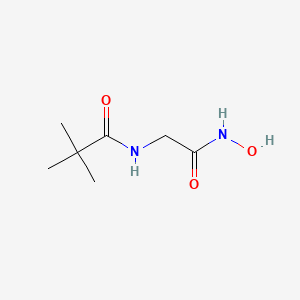

N-(Pivaloyl)glycinohydroxamic acid

Description

Properties

CAS No. |

73912-85-3 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-[2-(hydroxyamino)-2-oxoethyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C7H14N2O3/c1-7(2,3)6(11)8-4-5(10)9-12/h12H,4H2,1-3H3,(H,8,11)(H,9,10) |

InChI Key |

HABHFHOBQOXBGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NCC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The acylation is typically conducted in lower alcohols (e.g., methanol, ethanol) or dichloromethane with triethylamine or potassium hydroxide as the base. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. For example, in a scaled procedure, glycine ethyl ester is dissolved in methanol, cooled, and treated with pivaloyl chloride dropwise under stirring. The mixture is then allowed to react at room temperature, yielding the ester after work-up.

Key Parameters:

- Solvent: Methanol or dichloromethane.

- Base: Potassium hydroxide (3 M in methanol) or triethylamine (1.0 equiv).

- Temperature: Room temperature (20–25°C).

- Work-up: Filtration to remove salts (e.g., KCl), followed by washing with aqueous NaHCO₃ and NaCl.

Conversion to Hydroxamic Acid via Hydroxylamine Treatment

The second step involves substituting the ethyl ester group of N-(pivaloyl)glycine ethyl ester with a hydroxamic acid moiety. This is achieved through nucleophilic acyl substitution using hydroxylamine in an alkaline medium.

Detailed Procedure from Patent Literature

Hydroxylamine Preparation:

- Dissolve potassium hydroxide (196.8 g, 3 M) in methanol (600 mL) under cooling.

- Separately, dissolve hydroxylamine hydrochloride (111.2 g, 1.6 M) in methanol (600 mL) under heating.

- Mix both solutions, remove precipitated KCl, and retain the alkaline hydroxylamine solution.

Reaction with N-(Pivaloyl)glycine Ethyl Ester:

- Add N-(pivaloyl)glycine ethyl ester (224.6 g, 1.2 M) to the hydroxylamine solution.

- Stir for 2 hours at room temperature, then allow to stand overnight.

- Distill off methanol under reduced pressure at 60°C.

Work-up and Purification:

- Dissolve the residue in water (800 mL), adjust pH to 5.0 with acetic acid, and filter the precipitated crystals.

- Recrystallize from ethanol-water (3:1) to obtain pure N-(pivaloyl)glycinohydroxamic acid (yield: 83.3%).

Characterization Data

| Property | Value |

|---|---|

| Melting Point | 170–171°C (decomposition) |

| Elemental Analysis (C₇H₁₄N₂O₃) | C: 48.27%, H: 8.37%, N: 16.17% |

| Yield | 83.3% |

Alternative Methods and Optimization Strategies

While the above method is the most documented, variations in reaction conditions offer insights into process optimization:

Solvent Systems

Base Selection

Temperature Control

- Maintaining temperatures below 60°C during solvent distillation prevents decomposition of the hydroxamic acid product.

Analytical and Spectroscopic Validation

Melting Point Analysis

The sharp decomposition point (170–171°C) confirms product purity, as impurities typically depress and broaden melting ranges.

Elemental Analysis

The close match between calculated and observed carbon, hydrogen, and nitrogen percentages (Table 1) validates the molecular formula C₇H₁₄N₂O₃ .

Challenges and Practical Considerations

Byproduct Formation

Stability of Hydroxamic Acids

- pH Sensitivity: Adjusting the solution to pH 5.0 during work-up ensures protonation of the hydroxamic acid, enhancing stability.

- Light and Moisture: Store the product in amber vials under inert gas to prevent degradation.

Comparative Analysis with Related Compounds

The synthesis of This compound shares similarities with other hydroxamic acids, such as benzohydroxamic acid (pKa = 8.8). However, the steric bulk of the pivaloyl group necessitates tailored conditions:

- Higher Solvent Volumes: To accommodate poor solubility of intermediates.

- Extended Reaction Times: Overnight standing ensures complete substitution.

Industrial and Pharmacological Relevance

The high yield (83.3%) and scalability of this method make it suitable for industrial production. The compound’s efficacy in urolithiasis treatment stems from its ability to inhibit crystal growth in renal pathways.

Chemical Reactions Analysis

Types of Reactions: N-(Pivaloyl)glycinohydroxamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.

**

Comparison with Similar Compounds

Research Findings and Challenges

- Advantages : Pivaloyl substitution enhances metabolic stability and target selectivity, as demonstrated in MMP-9 inhibition studies .

- Limitations : Low synthetic yields (e.g., 35% for compound 24 in ) and solubility challenges necessitate formulation optimization .

- Comparative Insights : In antiplasmodial benzamides, pivaloyl-substituted compounds (38–39) showed 3-fold higher activity than Boc analogues but required more complex synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(Pivaloyl)glycinohydroxamic acid in laboratory settings?

- Methodological Answer : The compound is typically synthesized via mixed anhydride intermediates. For example, pivaloyl chloride reacts with carboxylic acids in the presence of tertiary amines (e.g., triethylamine) to form active intermediates, which are then coupled with hydroxylamine derivatives. Key steps include:

- Activation of carboxylic acids using pivaloyl chloride at low temperatures (-78°C to 0°C) to minimize side reactions .

- Coupling with hydroxylamine derivatives under controlled pH conditions to ensure selective amide bond formation .

- Deprotection of temporary groups (e.g., tert-butyl esters) under mild acidic or basic conditions to yield the final hydroxamic acid .

Q. How can researchers monitor reactions involving this compound intermediates using spectroscopic methods?

- Methodological Answer : Online NMR spectroscopy is highly effective for real-time monitoring of reaction progress, particularly for intermediates lacking chromophores. For example:

- 1H NMR tracks the disappearance of pivaloyl chloride signals (e.g., δ 1.2 ppm for tert-butyl groups) and the emergence of hydroxamic acid protons (δ 8–10 ppm) .

- IR spectroscopy identifies carbonyl stretching vibrations (1650–1750 cm⁻¹) to confirm anhydride formation or hydrolysis .

Q. What role does the pivaloyl group play in protecting functional groups during multi-step organic syntheses?

- Methodological Answer : The pivaloyl group (tert-butyl carbonyl) is a sterically hindered protecting group for alcohols and amines. Its advantages include:

- Stability : Resists acidic and oxidative conditions but is cleaved under strong basic (e.g., NaOH/MeOH) or reductive (e.g., DIBAL-H) conditions .

- Selectivity : Protects less hindered hydroxyl groups in polyol systems, minimizing acyl migration side reactions .

Advanced Research Questions

Q. What mechanistic insights exist regarding the stability of the pivaloyl group under superacidic conditions?

- Methodological Answer : In superacids (e.g., HF or triflic acid), the pivaloyl group undergoes carbocationic rearrangements . For example:

- The pivaloyl cation (tert-butyl acylium ion) decarbonylates to form tert-butyl carbocations, which can rearrange to methyl isopropyl ketone derivatives .

- DFT studies suggest that hydride donors stabilize intermediates during these rearrangements, with energy barriers ~25 kcal/mol .

Q. How can isotopic labeling using N-Pivaloyl amino acid esters enhance metabolic studies?

- Methodological Answer : N-Pivaloyl derivatives improve gas chromatography/isotope ratio mass spectrometry (GC/IRMS) sensitivity for 15N isotopic analysis:

- Derivatization with pivaloyl chloride converts amino acids into volatile esters, enabling precise quantification of isotopic enrichment in physiological samples .

- This method avoids interference from matrix effects, critical for studying amino acid synthesis in gastrointestinal tracts .

Q. What strategies optimize stereoselectivity in aldol reactions using pivaloyl-protected intermediates?

- Methodological Answer : Evans’ syn-aldol methodology is effective:

- Generate a mixed anhydride from pivaloyl chloride and a carboxylic acid at -78°C to preserve stereochemical integrity .

- React with chiral oxazolidinone enolates to achieve >95% enantiomeric excess (ee). The bulky pivaloyl group minimizes racemization during coupling .

Key Research Challenges

- Contradictions in Stability : While pivaloyl groups are stable under mild acids, superacidic media induce unexpected rearrangements, necessitating mechanistic validation .

- Stereochemical Control : Bulky pivaloyl groups improve selectivity but may hinder coupling efficiency in sterically congested systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.